molecular formula C22H22N4O8 B10823807 Sucunamostat CAS No. 1802888-04-5

Sucunamostat

Cat. No.: B10823807
CAS No.: 1802888-04-5
M. Wt: 470.4 g/mol
InChI Key: PUZUTMLAAWVCCV-WBMJQRKESA-N
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Description

Sucunamostat is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. It is an enteropeptidase inhibitor, which means it inhibits the activity of the enzyme enteropeptidase. This compound has shown potential in treating various metabolic and digestive disorders, including diabetic kidney disease, phenylketonuria, maple syrup urine disease, homocystinuria, nephrotic syndrome, and albuminuria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucunamostat involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

Sucunamostat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Sucunamostat has several scientific research applications, including:

    Chemistry: It is used as a model compound to study enteropeptidase inhibition and related chemical reactions.

    Biology: It is used to investigate the role of enteropeptidase in various biological processes.

    Medicine: It is being studied for its potential to treat metabolic and digestive disorders, such as diabetic kidney disease and phenylketonuria.

Mechanism of Action

Sucunamostat exerts its effects by inhibiting the activity of enteropeptidase, a gut-localized enzyme that activates protein digestion. By inhibiting this enzyme, this compound reduces the intake of amino acids into the human circulation. This mechanism is particularly beneficial for patients with metabolic disorders affecting amino acid metabolism, such as phenylketonuria and maple syrup urine disease .

Comparison with Similar Compounds

Sucunamostat is unique compared to other enteropeptidase inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its excellent safety profile and effectiveness in reducing plasma amino acid levels, making it a promising candidate for treating various metabolic disorders .

Properties

CAS No.

1802888-04-5

Molecular Formula

C22H22N4O8

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid

InChI

InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m1/s1

InChI Key

PUZUTMLAAWVCCV-WBMJQRKESA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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